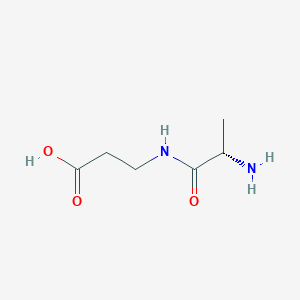
H-Ala-Beta-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ala-Beta-Ala-OH is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sports Nutrition
Ergogenic Effects:
Beta-alanine is primarily recognized for its role in enhancing athletic performance. Its supplementation leads to increased muscle carnosine levels, which in turn improves buffering capacity against acidification during high-intensity exercise. This can enhance performance in activities lasting from 60 seconds to several minutes.
- Performance Improvement: Studies indicate that beta-alanine supplementation can improve exercise performance by approximately 2.85% on average across various high-intensity tasks . For instance, a study demonstrated that participants who supplemented with beta-alanine showed significant improvements in 10-km running times and reduced blood lactate levels post-exercise .
- Loading Protocols: A high-dose loading protocol (20 g/day for one week) has been shown to sustain performance in elite athletes, particularly cyclists, during intense training periods .
| Study | Population | Dosage | Duration | Performance Measure | Results |
|---|---|---|---|---|---|
| Harris et al. (2006) | Recreational males | 6.4 g/day | 28 days | Cycle capacity | Improved performance |
| Stout et al. (2006) | Healthy males | 6.4 g/day for 6 days then 3.2 g/day for 22 days | 28 days | Incremental cycle test | Significant improvement |
| Smith et al. (2009) | Recreational males | 6 g/day for 21 days | 21 days | Cycle capacity at VO2max | Notable improvement |
Cognitive Enhancement
Recent studies have explored the effects of beta-alanine on cognitive functions, particularly memory and learning capabilities.
- Animal Studies: Research involving mice indicated that beta-alanine administration during lactation affected spatial memory retrieval and overall behavior, suggesting potential implications for cognitive enhancement . The findings suggest that higher beta-alanine levels may correlate with improved memory performance.
Therapeutic Potential
Neurological Applications:
Beta-alanine's role extends beyond athletic performance; it may have therapeutic implications in neurological conditions.
- Potential Neuroprotective Effects: Some studies suggest that beta-alanine may influence neurotransmitter levels and could potentially be beneficial in managing conditions characterized by neuroinflammation or oxidative stress .
- Impacts on Hyperactivity: In animal models, beta-alanine administration was associated with changes in taurine levels in the brain, which may relate to behavioral outcomes such as hyperactivity.
Análisis De Reacciones Químicas
Collision-Induced Peptide Bond Formation
-
Mechanism : He²⁺ ion collisions with β-alanine clusters induce proton transfer and water elimination, forming peptide bonds via low-energy barriers (~2–4 eV) .
β-Ala+β-AlaHe2+β-Ala-β-Ala+H2O -
Key Finding : Tripeptide and tetrapeptide formation occurs through sequential additions .
Oxidation and Reduction Reactions
The compound undergoes redox transformations at its amino and carboxyl groups:
Oxidation
-
Agents : H₂O₂ or KMnO₄ oxidizes the amino group to nitro or carbonyl derivatives.
-
Products : Formation of aldehydes or ketones, depending on reaction conditions.
Reduction
-
Agents : NaBH₄ or LiAlH₄ reduces carboxyl groups to alcohols.
-
Example :
H-D-Ala-β-Ala-OHLiAlH4H-D-Ala-β-Ala-CH2OH
Enzymatic Interactions and Biocatalytic Pathways
β-Alanine’s role in metabolic pathways informs H-D-Ala-β-Ala-OH’s reactivity:
Key Enzymes and Reactions
Stability and Degradation Pathways
-
Hydrolysis : The peptide bond hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions, yielding D-alanine and β-alanine .
-
Thermal Stability : Degrades above 150°C, releasing NH₃ and CO₂ .
Interaction with Metal Ions
Propiedades
Fórmula molecular |
C6H12N2O3 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
3-[[(2S)-2-aminopropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-4(7)6(11)8-3-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 |
Clave InChI |
LHMWTJPMNYKPGC-BYPYZUCNSA-N |
SMILES |
CC(C(=O)NCCC(=O)O)N |
SMILES isomérico |
C[C@@H](C(=O)NCCC(=O)O)N |
SMILES canónico |
CC(C(=O)NCCC(=O)O)N |
Secuencia |
AX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















